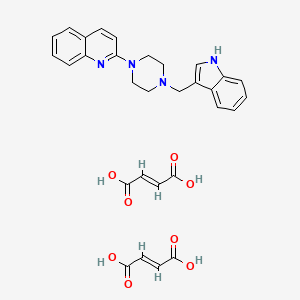
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is a complex organic compound that features a quinoline core structure substituted with an indolylmethyl group and a piperazinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the indolylmethyl group through a Friedel-Crafts alkylation reaction. The piperazinyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the dimaleate salt through a reaction with maleic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and indole compounds .
科学的研究の応用
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The indolylmethyl group can interact with protein kinases, inhibiting their activity and affecting cell signaling pathways. The piperazinyl moiety enhances the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as 2-phenylquinoline and 4-chloroquinoline.
Indole derivatives: Such as 3-indolylacetic acid and 5-methoxyindole.
Piperazine derivatives: Such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine.
Uniqueness
Quinoline, 2-(4-(3-indolylmethyl)-1-piperazinyl)-, dimaleate is unique due to its combination of quinoline, indole, and piperazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
75410-87-6 |
|---|---|
分子式 |
C30H30N4O8 |
分子量 |
574.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]quinoline |
InChI |
InChI=1S/C22H22N4.2C4H4O4/c1-3-7-20-17(5-1)9-10-22(24-20)26-13-11-25(12-14-26)16-18-15-23-21-8-4-2-6-19(18)21;2*5-3(6)1-2-4(7)8/h1-10,15,23H,11-14,16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
INMCDUCTFZHWNP-LVEZLNDCSA-N |
異性体SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


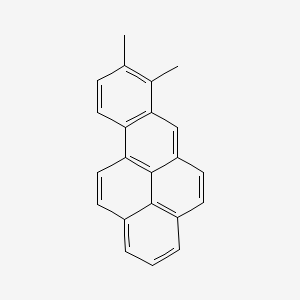
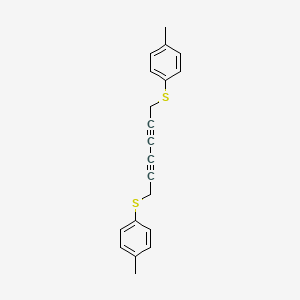
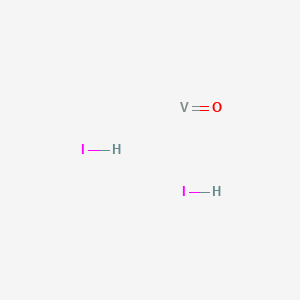
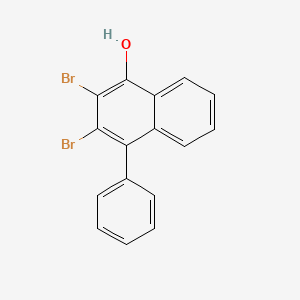
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
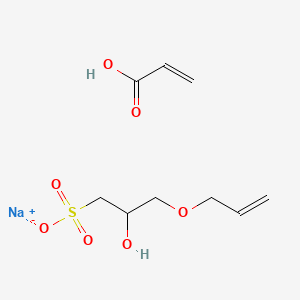
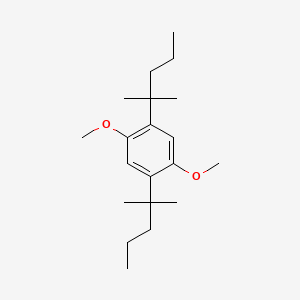
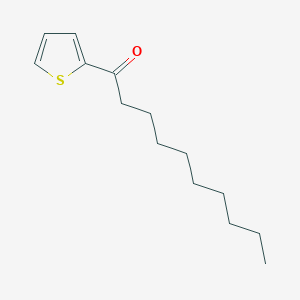
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
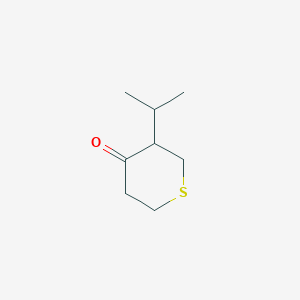
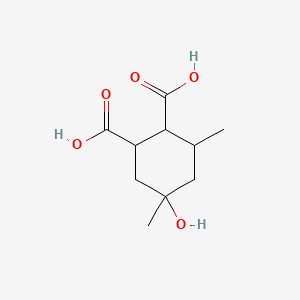

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
